2-(3,4-difluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
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Description
2-(3,4-difluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H16F2N4O3 and its molecular weight is 374.348. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound has been extensively studied in terms of its synthesis and characterization. For instance, Rauf et al. (2010) explored the synthesis and characterization of similar pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives, which showed varying levels of urease inhibition activity, highlighting its potential biomedical applications (Rauf et al., 2010). Similarly, Maftei et al. (2016) studied novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, showcasing the structural flexibility and potential medicinal applications of such compounds (Maftei et al., 2016).
Antimicrobial and Antitumor Activity
Vlasov et al. (2015) synthesized a derivative with antimicrobial activity, indicating the potential use of these compounds in developing new antimicrobial agents (Vlasov et al., 2015). Additionally, compounds related to the chemical structure have shown promising antitumor activity. For example, Dürüst et al. (2012) synthesized novel oxadiazolyl pyrrolo triazole diones with significant anti-protozoal and anti-cancer properties (Dürüst et al., 2012).
Chemical Transformations and Applications
The chemical flexibility of such compounds allows for various transformations, leading to diverse applications. Ashraf et al. (2019) reported the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, which could have potential applications in material science or drug development (Ashraf et al., 2019).
properties
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O3/c1-10-21-16(22-27-10)15-14-4-2-3-7-23(14)18(26)24(17(15)25)9-11-5-6-12(19)13(20)8-11/h5-6,8H,2-4,7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPOIWOWSKKRIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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